4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
4-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 1-ethyl-2-oxoindolinyl substituent attached to the sulfonamide nitrogen. This structural motif combines a sulfonamide group—a common pharmacophore in medicinal chemistry—with an indolinone ring system, which is prevalent in bioactive molecules targeting enzymes like carbonic anhydrases or kinase inhibitors.
Properties
IUPAC Name |
4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFAIKTXGRKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-ethyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction Products: Reduction can yield reduced indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole moiety can interact with various biological receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Related Benzenesulfonamides
Substituent Variations on the Sulfonamide Nitrogen
(a) 4-Chloro-N-(2-Naphthyl)Benzenesulfonamide ()
- Structure : The sulfonamide nitrogen is substituted with a 2-naphthyl group.
- Spectroscopy :
(b) 4-Chloro-N-(Benzyl)Benzenesulfonamide ()
- Structure : A benzyl group (–CH₂C₆H₅) is attached to the sulfonamide nitrogen.
- Spectroscopy :
- Comparison: The benzyl group offers flexibility due to the –CH₂– spacer, contrasting with the rigid indolinone ring. This flexibility may influence binding modes in biological targets.
(c) 4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide ()
- Structure : A 3,5-dichlorophenyl group is linked to the sulfonamide nitrogen.
- Crystallography: The sulfonyl and anilino rings are tilted by 87.9°, with a C–SO₂–NH–C torsion angle of 77.8° . Intermolecular N–H⋯O hydrogen bonds form inversion dimers.
Functional Group Modifications on the Aromatic Ring
(a) N-(2-(4-Aminophenoxy)-5-Chlorophenyl)-4-Chloro-3-(Trifluoromethyl)Benzenesulfonamide ()
- Structure: Features a trifluoromethyl (–CF₃) group and an aminophenoxy substituent.
- Synthesis : Prepared via tin(II) chloride-mediated reduction of a nitro precursor .
- Comparison: The –CF₃ group is strongly electron-withdrawing, altering electronic density compared to the electron-rich indolinone. This may affect interactions with hydrophobic enzyme pockets.
(b) 4-Chloro-N-(5-Hydroxy-2-Methylindolin-1-yl)-3-Sulfamoylbenzamide ()
Therapeutic and Agricultural Analogs
(a) Chlorpropamide ()
- Structure: 4-Chloro-N-[(propylamino)carbonyl]benzenesulfonamide.
- Application : Oral hypoglycemic agent.
- Comparison: The urea (–NHCONH–) linker in chlorpropamide contrasts with the indolinone ring, highlighting how substituent choice tailors compounds for specific therapeutic roles (e.g., diabetes vs.
(b) Flusulfamide ()
- Structure : 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide.
- Application : Agricultural fungicide.
- Comparison: The nitro and trifluoromethyl groups enhance bioactivity against fungi, whereas the indolinone group may steer the target compound toward mammalian enzyme inhibition .
Key Findings
- Substituent Bulk : Bulky groups (e.g., naphthyl) reduce solubility but enhance aromatic interactions, whereas flexible chains (e.g., benzyl) improve conformational adaptability .
- Electronic Effects: Electron-withdrawing groups (–CF₃, –NO₂) increase reactivity and binding to electron-rich targets .
- Hydrogen Bonding: Indolinone’s oxo group and sulfonamide’s –NH are critical for intermolecular interactions, as seen in crystal packing patterns .
This comparative analysis underscores the structural versatility of benzenesulfonamides and the significance of substituent design in tuning physicochemical and biological properties.
Biological Activity
4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential pharmacological applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular structure of 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide includes a chloro group, an indolinone moiety, and a sulfonamide functional group. The presence of these functional groups is critical for its reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide |
| Molecular Formula | C16H15ClN2O3S |
| CAS Number | 921786-72-3 |
| Molecular Weight | 348.82 g/mol |
The biological activity of 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole derivative nature of the compound allows it to modulate activities related to cell proliferation and apoptosis.
Target Interaction
The compound has been shown to interact with several key targets:
- Kinases : Inhibition of kinases involved in cancer cell signaling.
- Enzymatic Pathways : Modulation of pathways related to inflammation and infection.
- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.
Biological Activities
Research indicates that 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits a range of biological activities:
-
Anticancer Properties :
- It has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).
- Case studies have reported IC50 values indicating potent anticancer activity, comparable to established chemotherapeutics.
-
Antimicrobial Activity :
- The sulfonamide group is known for its antibacterial properties, contributing to the compound's efficacy against certain bacterial strains.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that it may reduce inflammation through modulation of inflammatory cytokines.
Case Studies
A recent study evaluated the anticancer efficacy of 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HeLa | 0.126 | Doxorubicin | 0.150 |
| SMMC-7721 | 0.071 | Doxorubicin | 0.100 |
| K562 | 0.164 | Doxorubicin | 0.200 |
These findings highlight the compound's potential as a promising candidate for further development in cancer therapy.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the indole and sulfonamide moieties can significantly impact the biological activity of the compound. For instance, variations in substituents on the benzene ring can enhance or diminish its potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
